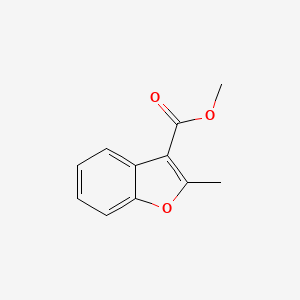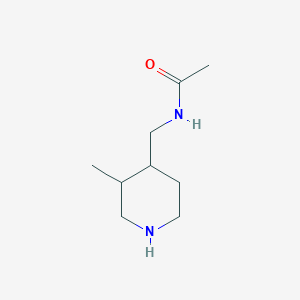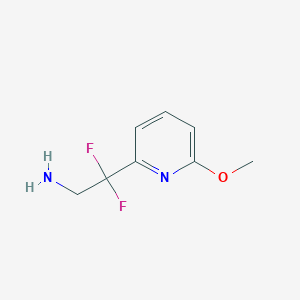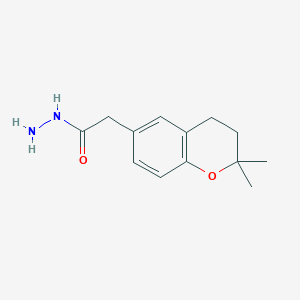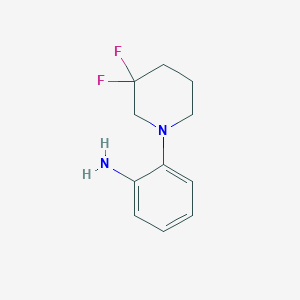
2-(3,3-Difluoropiperidin-1-yl)aniline
Vue d'ensemble
Description
2-(3,3-Difluoropiperidin-1-yl)aniline is a chemical compound with the molecular formula C11H14F2N2 and a molecular weight of 212.24 g/mol .
Molecular Structure Analysis
The InChI code for 2-(3,3-Difluoropiperidin-1-yl)aniline is 1S/C11H14F2N2/c12-11(13)6-3-7-15(8-11)10-5-2-1-4-9(10)14/h1-2,4-5H,3,6-8,14H2 . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
2-(3,3-Difluoropiperidin-1-yl)aniline is a solid substance . Its molecular weight is 212.24 g/mol . The InChI code provides information about its molecular structure .Applications De Recherche Scientifique
Photophysics and Electroluminescence
One study focused on the synthesis and structure of N,N-di(6-phenylpyridin-2-yl)aniline derivatives, which are used to produce tetradentate bis-cyclometalated platinum(II) complexes. These complexes exhibit properties useful in photophysics and electroluminescence applications, such as OLED devices (Vezzu et al., 2010).
Fluorescent Chemosensors
Another study developed chemosensors based on 2-(2-Aminophenyl)-1H-benzimidazole integrated anthracene/pyrene derivatives. These chemosensors, with high selectivity and sensitivity, are capable of imaging intracellular aluminum ions in living cells, indicating their potential in biological imaging and diagnostic applications (Shree et al., 2019).
Antitumor Activity
Research into novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives, starting from compounds like 4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)aniline, has shown potential for antitumor applications. The structural characterization and in vitro antitumor activity assessments of these compounds have been studied, revealing their medical application potential (Maftei et al., 2016).
Synthesis of 3,3-Difluoro-2-Oxindoles
A study on the copper/B2pin2-catalyzed synthesis of 3,3-difluoro-2-oxindole derivatives through difluoroacetylation of aniline shows potential in the development of medicinal compounds. This methodology offers a more efficient synthesis pathway for compounds used in pharmaceutical research (Ke & Song, 2017).
Development of Molecular Materials
Research has also been conducted on the synthesis of novel polymer-based aniline derivatives for potential application in dye-sensitized solar cells, highlighting their role in renewable energy technologies (Shahhosseini et al., 2016).
Emitting Amorphous Molecular Materials
Aniline derivatives have been used to design novel classes of color-tunable emitting amorphous molecular materials. These materials show promise in organic electroluminescent (EL) devices for emitting multicolor light, including white light (Doi et al., 2003).
Orientations Futures
Piperidine-containing compounds, such as 2-(3,3-Difluoropiperidin-1-yl)aniline, are one of the most important synthetic medicinal blocks for drugs construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety . This suggests that there is ongoing research in this field and potential for future developments.
Propriétés
IUPAC Name |
2-(3,3-difluoropiperidin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c12-11(13)6-3-7-15(8-11)10-5-2-1-4-9(10)14/h1-2,4-5H,3,6-8,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUPPAPXIMYUBPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=CC=C2N)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,3-Difluoropiperidin-1-yl)aniline | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2,3-dibromo-5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-amine](/img/structure/B1434898.png)
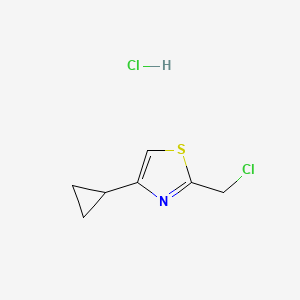
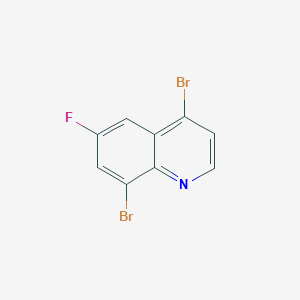
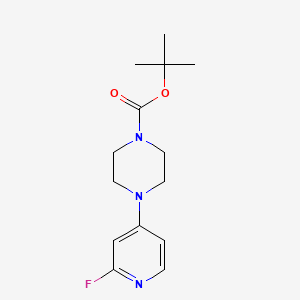
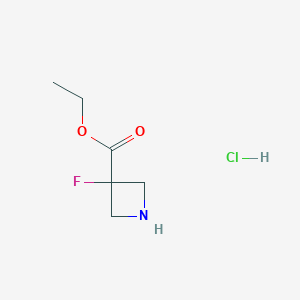
![Oxan-4-yl[3-(trifluoromethyl)phenyl]methanamine hydrochloride](/img/structure/B1434905.png)
![[4-(Naphthalen-1-yloxy)phenyl]methanamine hydrochloride](/img/structure/B1434908.png)
![9-(Trifluoromethyl)-6-azaspiro[3.5]nonane](/img/structure/B1434909.png)
